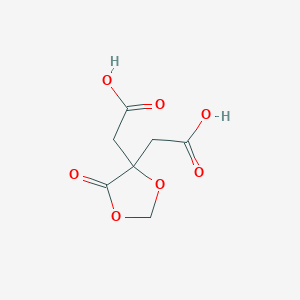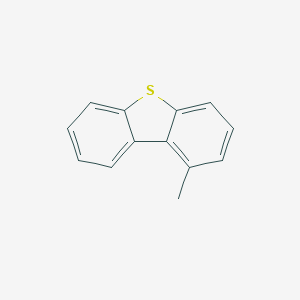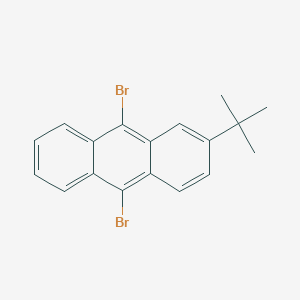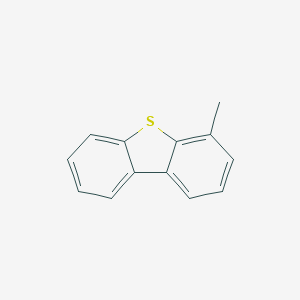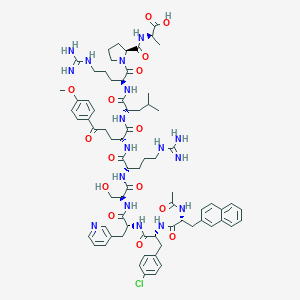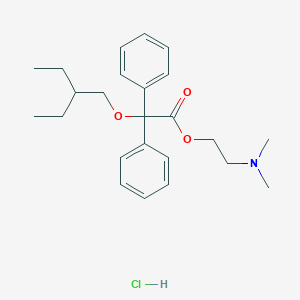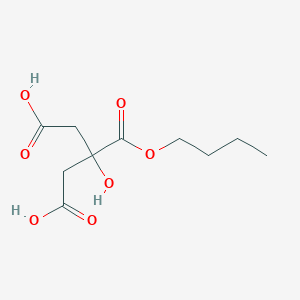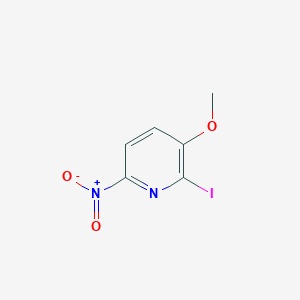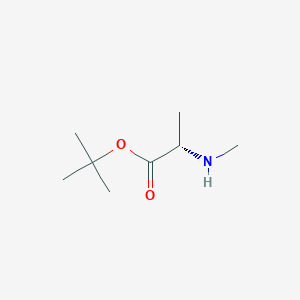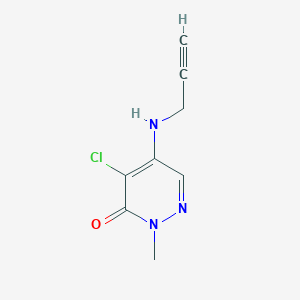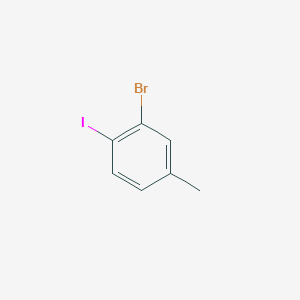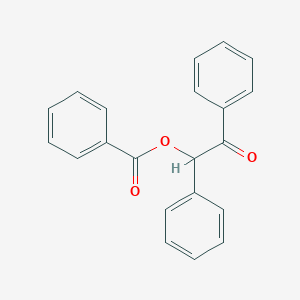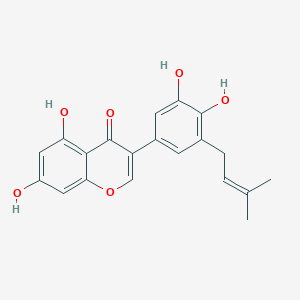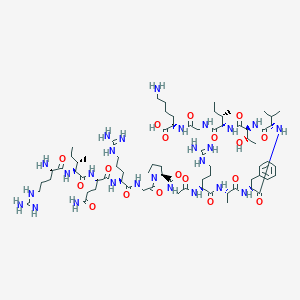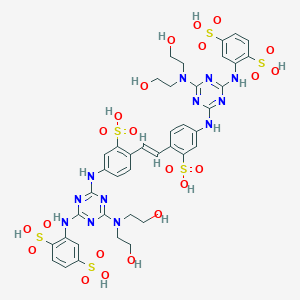
Rylux bsu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rylux bsu is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a unique method that allows for the production of high purity and consistent quality. Rylux bsu has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of Rylux bsu is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from damage caused by reactive oxygen species. Additionally, Rylux bsu may have an effect on the function of ion channels in cells, which can impact cellular signaling and communication.
Effets Biochimiques Et Physiologiques
Rylux bsu has been shown to have a wide range of biochemical and physiological effects. These include reducing oxidative stress, protecting against cell damage, and modulating ion channels. Additionally, Rylux bsu may have an effect on neurotransmitter release and uptake, which can impact neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Rylux bsu in lab experiments is its consistent quality and purity. This allows researchers to control for variables and ensure that their results are reliable. Additionally, Rylux bsu is relatively easy to work with and can be used in a variety of experimental setups.
One limitation of using Rylux bsu is that its mechanism of action is not fully understood. This can make it difficult to interpret results and design experiments that target specific pathways or processes. Additionally, Rylux bsu may not be effective in all experimental models, and researchers should carefully consider its use in their specific context.
Orientations Futures
There are numerous future directions for research on Rylux bsu. One potential avenue is to further investigate its mechanism of action and how it impacts cellular signaling and communication. Additionally, researchers could explore the potential therapeutic applications of Rylux bsu, particularly in the context of neurological disorders and oxidative stress-related diseases. Finally, there is a need for more studies on the safety and toxicity of Rylux bsu, particularly in vivo.
Méthodes De Synthèse
The synthesis of Rylux bsu involves several steps, including the use of specialized equipment and reagents. The process begins with the reaction of a starting material with a reagent to form an intermediate compound. This intermediate is then treated with another reagent to produce the final product, Rylux bsu. The synthesis method is carefully controlled to ensure that the purity and quality of the compound are consistent.
Applications De Recherche Scientifique
Rylux bsu has numerous applications in scientific research. It can be used as a tool to study the biochemical and physiological effects of various substances and conditions. For example, researchers have used Rylux bsu to study the effects of drugs on the nervous system, as well as the mechanisms of action of various neurotransmitters. Additionally, Rylux bsu has been used to study the effects of oxidative stress on cells and tissues.
Propriétés
Numéro CAS |
114456-70-1 |
|---|---|
Nom du produit |
Rylux bsu |
Formule moléculaire |
C40H44N12O22S6 |
Poids moléculaire |
1237.2 g/mol |
Nom IUPAC |
2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C40H44N12O22S6/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |
Clé InChI |
IWCYXDKDGNKCFU-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Numéros CAS associés |
68971-49-3 (hexa-hydrochloride salt) |
Synonymes |
2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis-1,4-benzenedisulfonic acid Rylux BSU Rylux BSU hexasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



